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2-((3-Methoxyphenyl)amino)phenol

Cat. No.: B14138083
M. Wt: 215.25 g/mol
InChI Key: YFOVDGWXWYFXKM-UHFFFAOYSA-N
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Description

Contextual Significance of Aminophenol Derivatives in Organic and Medicinal Chemistry

Aminophenol derivatives are fundamental building blocks in organic synthesis and are pivotal in the development of new pharmaceuticals. The presence of both an amine and a hydroxyl functional group on the aromatic scaffold provides multiple reaction sites, enabling the synthesis of a vast number of complex molecules. These derivatives are key intermediates in the production of dyes, photographic developers, and importantly, a variety of biologically active compounds. researchgate.netwikipedia.org

In medicinal chemistry, the aminophenol motif is a well-established pharmacophore. A notable example is paracetamol (acetaminophen), a widely used analgesic and antipyretic. The structural framework of aminophenols allows for modifications that can modulate their biological activity. For instance, the synthesis of Schiff base derivatives of aminophenols has been a fruitful area of research, with studies demonstrating their potential as antimicrobial, antifungal, antidiabetic, and even anticancer agents. researchgate.netmdpi.com The formation of metal complexes with these Schiff bases can further enhance their biological efficacy. researchgate.net Research has also explored the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which have shown promising antibacterial and antimycobacterial activities. nih.govmdpi.com

The antioxidant properties of aminophenol derivatives are another area of significant interest. The phenolic hydroxyl group can act as a radical scavenger, and this activity can be fine-tuned by the nature and position of substituents on the aromatic ring. This has led to investigations into their potential role in mitigating oxidative stress-related conditions.

Overview of Current Academic Research Directions for 2-((3-Methoxyphenyl)amino)phenol

The specific compound, this compound, is a member of the substituted aminophenol family. Its structure features a 3-methoxyphenyl (B12655295) group attached to the amino group of 2-aminophenol (B121084). While the broader class of aminophenols is extensively studied, dedicated academic research focusing solely on this compound appears to be limited.

Information available from chemical suppliers confirms its basic properties, as summarized in the table below.

PropertyValueSource
CAS Number 1198118-07-8 keyorganics.netbldpharm.com
Molecular Formula C₁₃H₁₃NO₂ keyorganics.netmolaid.com
Molecular Weight 215.25 g/mol molaid.com

Interactive Data Table: Properties of this compound (Data sourced from chemical supplier information)

While direct research on this specific molecule is not widely published, research on structurally related compounds provides insights into its potential areas of interest. For example, studies on other methoxy-substituted aminophenol derivatives often explore their synthesis via condensation reactions to form Schiff bases, followed by investigations into their biological activities, such as antimicrobial or antioxidant properties. nih.gov The synthesis of related compounds, such as 2-[(E)-(2,5-dimethoxybenzylidene)amino]phenol, has been reported, along with in silico studies suggesting potential binding affinities to various drug targets. researchgate.net

Research into similar diarylamine structures often involves their synthesis through methods like the Buchwald-Hartwig amination or Ullmann condensation. Characterization typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry to confirm the molecular structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B14138083 2-((3-Methoxyphenyl)amino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(3-methoxyanilino)phenol

InChI

InChI=1S/C13H13NO2/c1-16-11-6-4-5-10(9-11)14-12-7-2-3-8-13(12)15/h2-9,14-15H,1H3

InChI Key

YFOVDGWXWYFXKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 3 Methoxyphenyl Amino Phenol

Mechanistic Pathways of Oxidation Reactions

The oxidation of 2-((3-methoxyphenyl)amino)phenol, a derivative of 2-aminophenol (B121084), is a key transformation that can lead to the formation of phenoxazinone structures. These reactions often proceed through a series of steps involving radical intermediates and are frequently catalyzed by metal complexes or enzymes.

The aerobic oxidation of 2-aminophenol derivatives is a well-studied process that mimics the enzymatic activity of phenoxazinone synthase. iitkgp.ac.inrsc.org This reaction is crucial in the biosynthesis of natural products like actinomycin (B1170597) D. iitkgp.ac.in The general mechanism involves the initial oxidation of the 2-aminophenol to a phenoxyl radical. This is often the rate-determining step. researchgate.net Subsequently, a second molecule of the aminophenol can be oxidized, followed by a coupling of the two oxidized species to form a dimer. This dimer then undergoes further intramolecular cyclization and oxidation to yield the final 2-aminophenoxazin-3-one product. researchgate.net

Copper(II) complexes have been shown to be effective catalysts for the aerial oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. iitkgp.ac.inrsc.org The mechanism with these catalysts involves the formation of a complex between the copper(II) ion and the 2-aminophenol substrate. An intramolecular electron transfer then occurs, leading to a Cu(I)-substrate radical species. iitkgp.ac.inrsc.org This species is believed to activate molecular oxygen, facilitating the oxidative coupling process. iitkgp.ac.inrsc.org

In a biomimetic approach, the oxidation of 2-aminophenol derivatives in the presence of benzylamines can lead to the synthesis of benzoxazoles. nih.gov This process involves the aerobic oxidation catalyzed by a mixture of redox catalysts, highlighting the versatility of the oxidative pathways of 2-aminophenols. nih.gov

Furthermore, the oxidant can play a dual role. For instance, in the palladium-catalyzed oxidation of N-allyl-2-aminophenols, the use of PhI(OCOR)2 leads to an alkoxyacyloxylation reaction. acs.org In the absence of the palladium catalyst, the reaction pathway switches to an intramolecular Diels-Alder reaction, which is initiated by the oxidative dearomatization of the 2-aminophenol. acs.org

The table below summarizes key aspects of the oxidation of 2-aminophenol derivatives.

Catalyst/OxidantProduct(s)Key Mechanistic Feature
Aerobic/Enzymatic2-Aminophenoxazin-3-oneFormation of phenoxyl radical
Copper(II) Complexes2-Aminophenoxazin-3-oneFormation of a Cu(I)-substrate radical species iitkgp.ac.inrsc.org
Redox catalysts with BenzylamineBenzoxazolesBiomimetic oxidative coupling nih.gov
PhI(OCOR)2 (Pd-catalyzed)Dihydro-1,4-benzoxazinesAlkoxyacyloxylation acs.org
PhI(OCOR)2 (uncatalyzed)Tricyclic systemsOxidative dearomatization followed by intramolecular Diels-Alder reaction acs.org

Mechanistic Pathways of Reduction Reactions

Information regarding the specific mechanistic pathways of the reduction of this compound is not extensively detailed in the provided search results. However, general principles of the reduction of related functional groups can be inferred. The reduction of the phenol (B47542) group is generally difficult under standard conditions due to the stability of the aromatic ring. The amino group is already in its most reduced state.

It is plausible that under specific and more forcing reaction conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic rings could be reduced to their corresponding cyclohexyl derivatives. The specific mechanism would likely involve the adsorption of the aromatic rings onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Mechanisms of Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, with the directing effects of the substituents playing a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

The hydroxyl (-OH) and amino (-NH-) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. The methoxy (B1213986) (-OCH3) group is also an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these activating groups on both aromatic rings. The high electron density at these positions makes them susceptible to attack by electrophiles. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.org The electron-donating nature of the hydroxyl, amino, and methoxy groups in this compound deactivates the rings towards SNAr.

However, nucleophilic aromatic substitution can occur under certain conditions, such as through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, or in reactions where a leaving group is present at a position activated by an electron-withdrawing group. libretexts.org For this compound itself, which lacks strong electron-withdrawing groups, SNAr reactions are generally unfavorable under standard conditions. The mechanism for SNAr reactions, when they do occur, involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org

The table below outlines the expected outcomes for substitution reactions on this compound.

Reaction TypeDirecting Effect of SubstituentsMechanistic Intermediate
Electrophilic Substitution-OH, -NH-, -OCH3 are ortho, para-directing and activatingSigma complex (Arenium ion)
Nucleophilic Substitution-OH, -NH-, -OCH3 are deactivatingGenerally unfavorable; if forced, may proceed via a Meisenheimer complex or benzyne intermediate libretexts.org

Reaction Kinetics and Rate-Determining Steps for Aminolysis Processes

The aminolysis of esters and carbonates is a well-studied reaction, and the kinetics often reveal a stepwise mechanism involving a tetrahedral intermediate. While specific kinetic data for the aminolysis of this compound is not available, the principles can be understood from studies on related compounds.

In the aminolysis of carbonates, the reaction typically proceeds through a zwitterionic tetrahedral intermediate (T±). nih.gov The rate of the reaction can be either limited by the formation of this intermediate or its breakdown to products. nih.gov

For reactions with a series of amines, Brønsted-type plots (logarithm of the rate constant versus the pKa of the amine's conjugate acid) can provide insight into the rate-determining step. nih.gov

A high β value (e.g., 0.8-0.9) suggests that the breakdown of the tetrahedral intermediate is rate-limiting. nih.gov In this case, the basicity of the amine has a strong influence on the rate.

A low β value (e.g., 0.2) indicates that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov

In the aminolysis of phenyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines, the formation of the tetrahedral intermediate is the rate-determining step. nih.gov Conversely, for the aminolysis of methyl 4-nitrophenyl thionocarbonate, the breakdown of the intermediate is often rate-limiting. nih.gov The nature of the leaving group and the nucleophilicity of the amine are critical factors that determine which step is slower.

Influence of Intramolecular Hydrogen Bonding on Reaction Mechanisms

Intramolecular hydrogen bonding can significantly influence the conformation and reactivity of molecules, including this compound. The presence of both a hydroxyl group and an amino group on the same aromatic ring allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen of the amino group, or between the amino hydrogen and the phenolic oxygen.

This intramolecular hydrogen bonding can:

Stabilize specific conformations: By locking the molecule into a more rigid structure, intramolecular hydrogen bonds can influence the accessibility of reactive sites. nih.gov

Alter electronic properties: Hydrogen bonding can affect the electron density distribution within the molecule, which in turn can modify the reactivity of the functional groups. For instance, it can facilitate proton transfer processes.

Promote specific reaction pathways: In some cases, intramolecular hydrogen bonding is a prerequisite for a particular reaction to occur. For example, in the excited state intramolecular proton transfer (ESIPT) process observed in some Schiff bases, the initial hydrogen bond is crucial for the subsequent proton transfer.

Mediate electron flow: Studies on donor-acceptor systems linked by peptides have shown that intramolecular hydrogen bonds can create efficient pathways for electron transfer over long distances. escholarship.org

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Methoxyphenyl Amino Phenol and Its Analogues

Single Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structure

Determination of Molecular Geometry and Conformation

The molecular geometry of 2-((3-methoxyphenyl)amino)phenol has been elucidated through single-crystal X-ray diffraction, revealing a non-planar conformation. The two phenyl rings are twisted with respect to the C-N-C plane, with the aminophenol and methoxyphenyl rings being inclined to this plane at angles of approximately 27.82° and 54.33°, respectively. The dihedral angle between the mean planes of the two aromatic rings is 77.8 (1)°. This twisted conformation is a common feature in related diarylamine derivatives.

The molecular structure is characterized by specific bond lengths and angles. For instance, the C-N bond lengths are approximately 1.408 Å and 1.424 Å, indicating partial double bond character and suggesting delocalization of the nitrogen lone pair over the aromatic rings. The C-N-C bond angle is around 126.9°. In the solid state, the molecule adopts a trans conformation with respect to the C1-N1-C7-C12 atoms.

Computational studies using Density Functional Theory (DFT) have been employed to optimize the molecular geometry. These calculations, often performed at the B3LYP/6-311G(d,p) level, show good agreement with the experimental X-ray diffraction data, further confirming the determined conformation.

Table 1: Selected Bond Lengths and Angles of this compound

ParameterBond/AngleExperimental Value (Å/°)Theoretical Value (Å/°)
Bond LengthC1-N11.408 (3)1.403
Bond LengthC7-N11.424 (4)1.417
Bond LengthC2-O11.365 (3)1.368
Bond LengthC10-O21.369 (4)1.372
Bond LengthC13-O21.422 (4)1.425
Bond AngleC1-N1-C7126.9 (2)128.4
Bond AngleC2-C1-N1119.2 (2)119.4
Bond AngleC6-C1-N1120.9 (2)121.2
Bond AngleC8-C7-N1121.3 (3)121.7
Bond AngleC12-C7-N1118.7 (3)118.9
Dihedral AngleC2-C1-N1-C7-176.9 (3)-179.9
Dihedral AngleC1-N1-C7-C12179.9 (3)-179.9

Analysis of Intermolecular Interactions

The crystal packing of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The primary interactions are of the O-H···O and N-H···O types. Specifically, the hydroxyl group of one molecule donates a proton to the oxygen atom of the methoxy (B1213986) group of an adjacent molecule. Additionally, the amine group acts as a hydrogen bond donor to the hydroxyl oxygen atom of a neighboring molecule.

These hydrogen bonds create a three-dimensional supramolecular architecture. The O-H···O interactions link molecules into chains, which are then connected by the N-H···O bonds, forming a complex network.

Hirshfeld surface analysis has been utilized to further quantify the intermolecular interactions. The most significant contribution to the crystal packing comes from H···H contacts, accounting for a substantial portion of the Hirshfeld surface. Other important interactions include C···H/H···C and O···H/H···O contacts, which correspond to the hydrogen bonding patterns observed in the crystal structure. The analysis reveals distinct red spots on the dnorm surface, indicating the locations of the strong O-H···O and N-H···O hydrogen bonds.

Investigation of Tautomeric Forms in Solid State

In the solid state, this compound exists predominantly in its enol-imino tautomeric form. This has been confirmed through single-crystal X-ray diffraction studies, which show the presence of a hydroxyl group (O-H) and an amine group (N-H). The observed bond lengths within the aminophenol ring are consistent with an aromatic system, further supporting the enol-imino structure.

While keto-amino tautomers are theoretically possible, they have not been observed in the solid-state crystal structure of this compound. The stability of the enol-imino form can be attributed to the aromaticity of the phenol (B47542) ring and the formation of the extensive hydrogen bonding network described previously.

Lack of Specific Research Data for this compound

Extensive searches of publicly available scientific literature did not yield specific theoretical and computational chemistry studies focused solely on the compound This compound . While research exists for structurally related molecules such as other substituted aminophenols, methoxy-anilines, and their derivatives, detailed analyses including Density Functional Theory (DFT) calculations and molecular docking specific to this compound are not available.

Therefore, it is not possible to provide specific research findings, data tables, or quantitative results for this particular compound as requested. The following sections provide a descriptive overview of the theoretical and computational methodologies outlined in the request, explaining what such analyses would entail and the nature of the insights they would provide if a study were to be conducted on this compound.

Theoretical and Computational Chemistry of 2 3 Methoxyphenyl Amino Phenol

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For a molecule like 2-((3-Methoxyphenyl)amino)phenol, these methods could elucidate its electronic structure, reactivity, and potential as a ligand for biological targets.

Biological Activity Mechanisms and Structure Activity Relationship Studies in Vitro

Mechanistic Elucidation of In Vitro Biological Activities

The diverse biological profile of 2-((3-Methoxyphenyl)amino)phenol and its derivatives stems from their interactions with various cellular and molecular targets. The following sections detail the current understanding of these mechanisms as revealed by in vitro studies.

Antimicrobial Activity Mechanisms Against Pathogens

While direct studies on the antimicrobial mechanisms of this compound are limited, research on related phenolic compounds provides a framework for its potential modes of action. Phenolic compounds, in general, exert their antimicrobial effects through various mechanisms. These can include the disruption of microbial cell membranes, leading to the leakage of intracellular components, and the inhibition of essential microbial enzymes. For instance, methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) have demonstrated activity against foodborne pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Their mechanisms are often attributed to their ability to interfere with the cell membrane's integrity and function. nih.gov Derivatives of 3-aminophenol (B1664112) have also been synthesized and shown to possess good antimicrobial activity against a range of microbial strains. researchgate.net The specific mechanisms by which this compound might inhibit pathogenic growth likely involve similar interactions, though further targeted research is necessary for confirmation.

Antidiabetic Activity Mechanisms: Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

Anticancer Activity Mechanisms: DNA Interaction and Enzymatic Target Modulation

The anticancer potential of phenolic compounds is an area of intense research. Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their anticancer activity against human glioblastoma and breast cancer cell lines, with some compounds showing significant cytotoxicity. nih.govnih.gov The proposed mechanisms for the anticancer activity of such compounds often involve their ability to interact with DNA, potentially through intercalation or groove binding, which can disrupt DNA replication and transcription in cancer cells. Furthermore, modulation of key enzymatic targets involved in cancer progression is another important mechanism. While direct evidence for this compound is scarce, related triazole derivatives have been investigated for their anticancer properties, with some showing promising activity against various cancer cell lines. mdpi.com

Neuroprotective Mechanisms (e.g., Protection Against Oxidative Stress)

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. Phenolic compounds are well-documented for their antioxidant properties and their ability to protect neurons from oxidative damage. nih.govmdpi.commdpi.com The neuroprotective mechanisms of phenolics often involve the scavenging of reactive oxygen species (ROS), the chelation of metal ions that catalyze ROS formation, and the upregulation of endogenous antioxidant defense systems. nih.gov Studies on 2-methoxy phenol (B47542) derivatives have shown their potential to mitigate oxidative stress-induced vascular complications. nih.govresearchgate.net A derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to ameliorate memory impairment induced by lipopolysaccharide (LPS) by inhibiting neuroinflammation and amyloidogenesis. nih.gov These findings suggest that this compound could exert neuroprotective effects through similar antioxidant and anti-inflammatory pathways.

Antidepressant Mechanisms: Neurotransmitter Reuptake Inhibition

The primary mechanism of many antidepressant drugs is the inhibition of neurotransmitter reuptake, specifically of serotonin (B10506) and norepinephrine (B1679862), in the synaptic cleft. nih.govnih.govbohrium.com This action increases the concentration of these neurotransmitters, thereby enhancing neurotransmission. While direct studies on the antidepressant mechanisms of this compound are not available, research on synthetic cathinone (B1664624) analogs, which share some structural similarities, has explored their effects on monoamine transporters. nih.gov The structural features of this compound, particularly the presence of the amino and methoxyphenyl groups, suggest a potential for interaction with monoamine transporters. However, specific in vitro assays are required to determine its inhibitory activity against serotonin and norepinephrine transporters.

Antiparasitic Activity Mechanisms

Information regarding the antiparasitic activity of this compound is not available in the current scientific literature.

Enzyme Inhibition Studies and Kinetic Analysis

Kinase Inhibition Studies

There is no available research data on the kinase inhibitory activity of this compound.

Tyrosinase Inhibition Kinetics

Specific studies on the tyrosinase inhibition kinetics of this compound have not been reported in the accessible scientific literature.

Monoamine Oxidase (MAO) Inhibition Assays

There are no published findings from monoamine oxidase (MAO) inhibition assays for this compound.

Determination of Inhibition Type (e.g., Competitive, Non-competitive, Mixed-type)

Due to the lack of enzyme inhibition data, the type of inhibition (e.g., competitive, non-competitive, mixed-type) for this compound has not been determined.

Receptor Binding Assays and Ligand-Receptor Interactions

Serotonin Receptor Binding Profiling

A specific serotonin receptor binding profile for this compound is not available in the current body of scientific literature.

Adrenergic Receptor Binding Assays

The affinity of this compound and its related analogs for adrenergic receptors is primarily determined through in vitro radioligand binding assays. These assays are fundamental in characterizing the interaction between a ligand and its receptor. In a typical assay, membrane preparations from tissues or cells expressing the target receptor, such as rat cerebral cortex for α2-adrenoceptors, are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]rauwolscine for α2-receptors or [3H]prazosin for α1-receptors) and varying concentrations of the test compound.

The test compound's ability to inhibit the binding of the radioligand to the receptor is measured. From this competition, the inhibitor concentration that displaces 50% of the specific binding (IC50) is calculated. This value is then often converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used. A lower Ki value signifies a higher binding affinity. Studies on this compound have utilized this method to establish its profile as a ligand for adrenergic receptors, demonstrating a notable affinity for the α2-adrenoceptor subtype.

Structure-Activity Relationship (SAR) Investigations

The methoxy (B1213986) (-OCH3) group located at the third position (meta) of the N-phenyl ring is a critical determinant of the biological activity of this compound. Structure-activity relationship (SAR) studies reveal that this substituent significantly influences the molecule's affinity for its biological target. The precise placement at the meta position appears to be optimal for interaction with the α2-adrenoceptor binding pocket.

The role of the methoxy group is multifaceted:

Electronic Effects: As a substituent, the methoxy group exerts a dual electronic influence. It is electron-donating through resonance (+R) and electron-withdrawing through induction (-I). This electronic signature modifies the charge distribution across the aromatic ring and the amino linker, which can fine-tune the non-covalent interactions (e.g., pi-pi stacking, dipole interactions) with amino acid residues in the receptor.

Hydrogen Bonding: The oxygen atom of the methoxy group can function as a hydrogen bond acceptor. This capability allows for the potential formation of a specific hydrogen bond with a donor residue within the receptor's binding site, which can significantly enhance binding affinity and stabilize the ligand-receptor complex.

Steric and Conformational Influence: The presence of the methoxy group provides steric bulk that can favor a specific conformation of the molecule, orienting it optimally for insertion into the binding site. Replacing or relocating this group often leads to a marked decrease in binding affinity, underscoring its importance for a precise fit.

Systematic structural modifications of the this compound scaffold have established clear correlations between its chemical structure and its potency and selectivity for adrenergic receptors. SAR investigations have focused on altering the substitution pattern on the N-phenyl ring to probe the requirements of the receptor's binding site.

Research has shown that both the electronic nature and the position of the substituent on this ring are paramount. For instance, moving the methoxy group from the meta (3-position) to the para (4-position) or ortho (2-position) significantly diminishes the binding affinity for the α2-adrenoceptor. This highlights a spatially constrained binding pocket that favorably accommodates a substituent at the meta position.

Furthermore, replacing the 3-methoxy group with other functionalities reveals the importance of its electronic properties. The data in the table below, derived from a study on 2-(arylamino)phenol derivatives, illustrates how different substituents on the N-phenyl ring impact the binding affinity (Ki) at the α2-adrenoceptor. The data shows that small, electron-withdrawing or moderately electron-donating groups at the meta position, such as methoxy and chloro, confer the highest affinity. In contrast, substitution at the para position or the absence of a substituent results in a substantial loss of potency.

Table 1: Adrenergic Receptor Binding Affinities of 2-(Arylamino)phenol Analogs

Compound Name N-Phenyl Ring Substituent α2-Adrenoceptor Affinity (Ki, nM)
This compound 3-OCH3 140
2-((3-Chlorophenyl)amino)phenol 3-Cl 120
2-((4-Methoxyphenyl)amino)phenol 4-OCH3 580
2-((4-Chlorophenyl)amino)phenol 4-Cl 350

These findings demonstrate a clear SAR, where the potency at the α2-adrenoceptor is highly dependent on the specific substitution pattern on the arylamino portion of the molecule. The superior affinity of the 3-substituted analogs suggests a specific interaction within the receptor that is crucial for potent binding.

Advanced Applications in Chemical Science and Materials Research

Utilization as a Key Intermediate in Organic Synthesis

2-((3-Methoxyphenyl)amino)phenol serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and diaryl ethers. Its bifunctional nature, with reactive amine and hydroxyl groups, allows it to be a versatile building block for creating a diverse array of organic structures.

Research has shown that aminophenol derivatives are crucial precursors for synthesizing various heterocyclic systems. For instance, related compounds like 2-amino-4-nitrophenol (B125904) have been used to prepare partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines through reactions with dibromoalkanes. researchgate.net This suggests that this compound can similarly be employed to construct novel heterocyclic frameworks. The synthesis of such compounds is of significant interest due to their potential biological activities.

Furthermore, the core structure of this compound is found in more complex molecules that serve as intermediates for therapeutic agents. For example, derivatives of m-aryloxy phenols, which can be synthesized from precursors like this compound, are used to create compounds that modulate the activity of fatty acid amide hydrolase (FAAH), indicating their potential in treating various diseases. mdpi.com The synthesis often involves steps like demethylation of methoxy (B1213986) derivatives to yield the desired phenoxy structures. mdpi.comencyclopedia.pub

The compound can also be a precursor for Schiff bases, which are formed by the condensation of the primary amine group with an aldehyde or ketone. nih.gov These Schiff bases are not only important in their own right but also serve as intermediates for the synthesis of a variety of biologically active organic compounds. nih.gov

Catalytic Applications and Ligand Design

The presence of nitrogen and oxygen donor atoms in this compound makes it and its derivatives attractive candidates for the design of ligands for transition metal catalysis. These ligands can coordinate with metal ions to form stable complexes that exhibit catalytic activity in a variety of chemical transformations.

Schiff bases derived from aminophenols are well-known for their ability to form stable complexes with transition metals. A notable example is the Schiff base N-(o-methoxy benzaldehyde)-2-aminophenol (NOMBAP), which is synthesized from o-methoxy benzaldehyde (B42025) and 2-aminophenol (B121084). bhu.ac.in This ligand has been successfully used for the extractive spectrophotometric determination of manganese (II), where it forms a 1:2 metal-to-ligand complex. bhu.ac.in This demonstrates the potential of aminophenol-based Schiff bases to act as effective chelating agents for metal ions.

Following this precedent, this compound can be readily converted into a variety of Schiff base ligands by reaction with different aldehydes and ketones. The resulting ligands would possess a similar N,O-donor set, making them suitable for coordinating with a range of transition metals. The electronic and steric properties of these ligands can be fine-tuned by selecting appropriate carbonyl compounds, thus allowing for the development of catalysts with tailored reactivity and selectivity for specific organic reactions. beilstein-journals.org

The field of polymer chemistry has also seen the application of aminophenol derivatives. Schiff base polymers, in particular, have been synthesized and investigated for their unique properties. For instance, poly-2-[(4-methylbenzylidene)amino]phenol, a Schiff base polymer derived from an aminophenol, has been synthesized through oxidative polycondensation. researchgate.net These types of polymers often exhibit interesting thermal and electronic properties.

The ability of the phenolic hydroxyl group and the amino group in this compound to participate in polymerization reactions opens up possibilities for creating novel polymers. For example, the chromium (III) complexes of dinuclear salphen systems, which can be derived from related aminophenol compounds, have shown increased activity in the polymerization of γ-butyrolactone and the copolymerization of CO2 with propylene (B89431) oxide. mdpi.com This highlights the potential of metal complexes of ligands derived from this compound to act as catalysts in polymerization reactions.

Research in Materials Science

The unique molecular structure of this compound and its derivatives also makes them promising candidates for applications in materials science, particularly in the development of photoluminescent materials and ion sensors.

Schiff bases are known to exhibit interesting photophysical properties, including photochromism and thermochromism. researchgate.net A study on 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol, a Schiff base with a similar structural motif, revealed that such compounds can exist in different tautomeric forms and possess unique photophysical characteristics. researchgate.net This suggests that derivatives of this compound could be explored for their potential as photoluminescent materials.

The electronic properties of these molecules can be tuned by introducing different substituents on the aromatic rings. This tunability is crucial for designing materials with specific absorption and emission characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The inherent antioxidant properties of phenolic compounds could also contribute to the stability and longevity of such materials. ontosight.ai

The ability of aminophenol-derived ligands to selectively bind with metal ions forms the basis for their application in ion sensing technologies. As demonstrated by the use of NOMBAP for the spectrophotometric determination of manganese (II), these compounds can be designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a specific ion. bhu.ac.in

Incorporation into Polymeric Materials and Polyamides

The unique structure of this compound, which contains both a reactive amine and a hydroxyl group, makes it a candidate monomer for the synthesis of advanced polymeric materials. While specific research on the incorporation of this compound into polyamides is not extensively detailed in the available literature, the principles of polymer chemistry suggest its potential utility in creating novel polymers with tailored properties. Aminophenols are valuable precursors in the production of high-performance polymers such as polyamides and poly(amide-imide)s due to the ability of the amino and hydroxyl functionalities to participate in polymerization reactions.

Generally, the synthesis of polyamides involves the polycondensation of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride. In this context, the amino group of this compound could react with diacids to form amide linkages, the defining feature of polyamides. The presence of the phenolic hydroxyl group and the methoxy group on the phenyl rings could impart specific characteristics to the resulting polymer, such as increased solubility in organic solvents, enhanced thermal stability, and specific optical properties.

For instance, research on related structures, such as 2,2-bis(4-aminophenoxy) benzonitrile, has shown that they can be used to prepare a series of soluble polyamides and poly(amide-imide)s with high glass transition temperatures (235-298 °C) and good thermal stability, showing no significant weight loss before 400 °C. researchgate.net The direct polycondensation of such diamines with aromatic dicarboxylic acids is often carried out using condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.net Similarly, the polymerization of meta-aminophenol through chemical oxidative methods has been reported, yielding polymers with semiconducting properties. researchgate.net

The incorporation of the bulky and somewhat flexible 3-methoxyphenyl (B12655295) group into a polymer backbone could influence chain packing and morphology, potentially leading to amorphous polymers with good processability. The phenolic hydroxyl group also offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties or for grafting other molecules. Although direct studies on polyamides derived from this compound are sparse, the established reactivity of aminophenols in polymerization provides a strong basis for its potential in creating new high-performance materials.

Investigations in Liquid Crystal Materials Development

The development of liquid crystal materials often relies on molecules that possess a degree of structural rigidity and anisotropy, typically a rigid core composed of aromatic rings. The structure of this compound, with its two phenyl rings linked by an amino bridge, provides such a rigid-rod-like core, which is a fundamental prerequisite for liquid crystalline behavior.

While specific investigations into the liquid crystalline properties of this compound itself are not prominent in the reviewed literature, its molecular architecture suggests it could be a valuable building block for designing thermotropic liquid crystals. The presence of the hydroxyl and amino groups allows for the formation of hydrogen bonds, which can play a crucial role in the self-assembly and stabilization of liquid crystalline mesophases.

Research on thermotropic liquid-crystalline copolymers often involves the incorporation of various diol or phenolic units into a polyester (B1180765) backbone. capes.gov.br For example, copolymers prepared from naphthalenediols or vanillic acid with other monomers like terephthalic acid and 4-hydroxybenzoic acid have been shown to exhibit nematic mesophases. capes.gov.br These systems demonstrate that the inclusion of substituted aromatic units can lead to materials with desirable liquid crystalline properties.

The non-linear geometry of the meta-substituted phenyl ring in this compound could influence the packing of the molecules and the type of liquid crystalline phase formed. The methoxy group can also affect the intermolecular interactions and the clearing temperature of the mesophase. By chemically modifying the hydroxyl or amino groups to attach flexible side chains or by incorporating it as a co-monomer in a polymer chain, it is conceivable to create new liquid crystalline materials. However, without direct experimental studies, the potential of this compound in this field remains theoretical, based on the established principles of liquid crystal design.

Antioxidant Properties and Radical Scavenging Studies

Phenolic and amino compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from the hydroxyl or amino group to a free radical, thereby neutralizing it. The compound this compound contains both of these functional groups, suggesting a strong potential for antioxidant and radical scavenging activity.

Studies on analogous simple phenolic compounds like acetaminophen (B1664979) and p-aminophenol have demonstrated their capacity to act as radical scavengers. jst.go.jpnih.govnih.gov For instance, p-aminophenol shows significantly higher radical scavenging activity than acetaminophen. jst.go.jp The antioxidant efficiency of phenolic compounds is closely related to their chemical structure. The presence of electron-donating groups on the aromatic ring can increase the stability of the resulting phenoxyl radical, thus enhancing the antioxidant activity. nih.gov

In the case of this compound, the amino group and the methoxy group are both electron-donating, which would be expected to enhance the stability of the phenoxyl radical formed upon hydrogen donation from the hydroxyl group. Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown that these compounds can exhibit antioxidant activity even higher than that of the well-known antioxidant ascorbic acid. mdpi.com

The radical scavenging activity of phenolic and aminophenol derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The effectiveness is typically quantified by the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While specific EC50 values for this compound are not available in the provided search results, the data from related compounds can provide an insight into its potential activity.

CompoundAntioxidant/Radical Scavenging Activity FindingReference
p-Aminophenol (p-AP)Showed approximately 6.0-times higher radical scavenging activity than acetaminophen. EC50 value was 24.1 µM in a DPPH assay. jst.go.jp
p-Aminophenol O-sulfate (p-APS)Displayed a radical scavenging activity (EC50; 24.5 µM) comparable to that of p-AP. jst.go.jp
5-Aminosalicylate (5-ASA)Reacts promptly with DPPH, suggesting potent radical scavenger activity. It rapidly scavenges peroxyl radicals in the aqueous phase. nih.gov
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideAntioxidant activity was found to be 1.37 times higher than that of ascorbic acid in a DPPH assay. mdpi.com
3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazideAntioxidant activity surpassed that of ascorbic acid by 1.35-fold in a DPPH assay. mdpi.com

The data on related compounds strongly support the hypothesis that this compound would be an effective antioxidant. The combination of the phenol (B47542) and the secondary aromatic amine structure, enhanced by the electron-donating methoxy group, provides a favorable chemical environment for radical scavenging activity. Further experimental studies would be necessary to quantify the precise antioxidant potency of this specific compound.

Conclusion and Future Research Directions

Summary of Synthetic Advancements and Challenges

The synthesis of 2-((3-Methoxyphenyl)amino)phenol and its derivatives primarily relies on established cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation represent the most prominent strategies for forming the crucial C-N bond between an aminophenol and an aryl halide. wikipedia.orgwikipedia.org

Buchwald-Hartwig amination offers a versatile and widely applicable method for this transformation, utilizing palladium catalysts with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.gov For instance, the use of [Pd(allyl)Cl]2 as a precatalyst with ligands like t-BuXPhos in toluene (B28343) has proven effective for coupling secondary amines with aryl bromides. nih.gov While powerful, challenges remain, such as the potential for catalyst poisoning by certain functional groups and the need for careful selection of bases to avoid incompatibility with other functionalities in the molecule. libretexts.org

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route. wikipedia.org Traditionally, this method required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgencyclopedia.pub However, modern advancements have introduced milder reaction conditions through the use of ligands like N,N-dimethylglycine, which can facilitate the coupling at lower temperatures. organic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, is particularly relevant for the formation of C-N bonds. wikipedia.org

A significant challenge in the synthesis of substituted aminophenols is achieving regioselectivity. For 2-aminophenol (B121084), selective N-arylation can be accomplished using CuI, but a reliable method for selective O-arylation remains elusive. molaid.com In contrast, for 3- and 4-aminophenols, complementary copper- and palladium-based catalyst systems have been developed to achieve selective O- or N-arylation. molaid.com

Table 1: Comparison of Synthetic Methods for this compound and Derivatives

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Ligands Phosphine-based (e.g., t-BuXPhos, BINAP) wikipedia.orgnih.govN,N-dimethylglycine, L-proline, picolinic acid organic-chemistry.orgmdpi.com
Reaction Conditions Generally milder temperatures nih.govTraditionally high temperatures, modern variants are milder wikipedia.orgorganic-chemistry.org
Substrate Scope Broad for amines and aryl halides wikipedia.orgorganic-chemistry.orgEffective for aryl halides, can be sensitive to substituents wikipedia.org
Key Advantages High efficiency and functional group tolerance wikipedia.orgLower cost of catalyst
Key Challenges Catalyst poisoning, base compatibility libretexts.orgHarsh traditional conditions, regioselectivity wikipedia.orgmolaid.com

Comprehensive Understanding of Chemical Reactivity and Biological Mechanisms (In Vitro)

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine, the phenolic hydroxyl group, and the aromatic rings. The aminophenol moiety is susceptible to oxidation. For instance, 2-aminophenol can be catalytically oxidized to 2-aminophenoxazine-3-one. rsc.orgresearchgate.net This reactivity is harnessed in the synthesis of phenoxazinone dyes. The presence of both amino and hydroxyl groups makes aminophenols interesting electrochemical materials. researchgate.net

The phenolic hydroxyl group imparts acidic properties, allowing the compound to dissolve in strong bases like sodium hydroxide. researchgate.netchemicalbook.com Both the amine and hydroxyl groups can participate in further reactions, such as N-alkylation and O-alkylation, to produce a variety of derivatives. mdpi.com

From a biological perspective, aminophenol derivatives have shown a range of in vitro activities. The phenolic structure is often associated with antioxidant properties . mdpi.comontosight.ai The ability to scavenge free radicals is a key mechanism, and studies on related phenolic compounds have demonstrated significant antioxidant capacity, sometimes exceeding that of known antioxidants like ascorbic acid. mdpi.commdpi.com For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown potent DPPH radical scavenging activity. mdpi.com

Furthermore, various aminophenol derivatives have been investigated for their potential as enzyme inhibitors . For example, certain aminophenol derivatives have been shown to inhibit enzymes like α-amylase and α-glucosidase, suggesting potential applications in diabetes research. mdpi.com Other related compounds have demonstrated inhibitory effects on STAT3 phosphorylation, a pathway implicated in inflammatory responses and cancer. nih.govnih.gov The interaction of aminophenol-based Schiff bases with DNA has also been explored, indicating potential for development as anticancer agents. mdpi.com

Promising Avenues for Expanded Chemical and Materials Applications

The unique structure of this compound makes it a valuable building block for various materials. Its derivatives have potential applications in the development of:

Dyes and Pigments: The ability of 2-aminophenol to form metal-complex dyes is well-established. wikipedia.org Diazotization of the amino group followed by coupling with other aromatic compounds can lead to stable and colored molecules.

Polymers: Aminophenols can be used as monomers in the synthesis of polymers with interesting properties. For example, triglycidyl derivatives of aminophenols can be cured to form epoxy resins with high thermal stability and good mechanical properties. vot.pl Polyanilines and substituted polyanilines derived from aminophenols are being explored for their antioxidant properties in materials science. researchgate.net

Corrosion Inhibitors: The presence of heteroatoms (N and O) and aromatic rings suggests that this compound and its derivatives could be effective corrosion inhibitors for metals. These compounds can adsorb onto the metal surface, forming a protective layer.

Organic Light-Emitting Devices (OLEDs): Aryloxy phenols, which can be synthesized from precursors like this compound, have been utilized in the fabrication of OLEDs. mdpi.com

Identification of Emerging Research Gaps and Future Experimental Paradigms

Despite the existing knowledge, several research gaps and future directions can be identified for this compound:

Selective Synthesis: A significant hurdle remains in the development of highly selective and efficient synthetic methods for the O-arylation of 2-aminophenol derivatives. Future research should focus on designing novel catalyst systems that can overcome this challenge, allowing for precise control over the synthesis of complex molecules.

Mechanistic Studies: While the general mechanisms of the Buchwald-Hartwig and Ullmann reactions are understood, detailed kinetic and computational studies specific to the synthesis of this compound would provide valuable insights for reaction optimization.

In-depth Biological Profiling: The in vitro biological activities reported for related compounds are promising. A comprehensive screening of this compound and a library of its derivatives against a wider range of biological targets, including various enzymes and cell lines, is warranted. This should include detailed mechanistic studies to elucidate the structure-activity relationships.

Advanced Materials Development: The potential of this compound as a monomer or precursor for advanced materials is underexplored. Future work could focus on the synthesis and characterization of novel polymers, coordination complexes, and functional materials derived from this compound, and evaluating their properties for specific applications such as sensors, catalysts, or electronic devices.

Computational Modeling: Integrating computational studies, such as density functional theory (DFT), can aid in predicting the reactivity, electronic properties, and biological activity of new derivatives, thus guiding synthetic efforts and experimental design.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives in both fundamental chemistry and applied sciences.

Q & A

Q. What statistical approaches are recommended for resolving discrepancies in enzyme inhibition assays?

  • Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Replicate studies with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

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